molecular formula C12H10N4O3 B8107328 Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate

货号: B8107328
分子量: 258.23 g/mol
InChI 键: YOJNTWDCTVUSGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate is a chemical compound belonging to the quinoxaline derivatives family. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmaceutical and industrial applications. This compound, in particular, has garnered attention due to its potential biological and medicinal properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor with a triazole derivative under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to achieve high yields and purity.

化学反应分析

Types of Reactions: Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or other nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学研究应用

Antiviral Activity

Research indicates that derivatives of triazolo[4,3-a]quinoxaline compounds exhibit significant antiviral properties. In vitro studies have shown that certain analogs can inhibit viral replication effectively. For instance, compounds based on this scaffold have demonstrated activity against various viruses, including those responsible for respiratory infections and other viral diseases. The mechanism often involves interference with viral entry or replication processes .

Antimicrobial Properties

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate and its derivatives have been evaluated for their antimicrobial efficacy against a range of bacterial strains. Preliminary studies suggest that these compounds possess notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance the antimicrobial potency of these compounds .

Anticancer Potential

The anticancer properties of triazoloquinoxaline derivatives are another area of active research. Compounds derived from this scaffold have shown promise in inhibiting the growth of various cancer cell lines. For example, in vitro assays demonstrated that certain derivatives could reduce cell viability significantly in melanoma and breast cancer cell lines at low concentrations. This suggests potential for development as chemotherapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Ager et al. (1988)Synthesis and evaluationDeveloped a new synthetic route for triazoloquinoxalines; identified promising antiviral activities against TMV (Tobacco Mosaic Virus) with EC50 values lower than existing treatments .
Pelliccia et al. (2020)Antimicrobial evaluationConducted a comprehensive study on various derivatives showing effective inhibition against multiple bacterial strains; highlighted the importance of structural modifications for enhanced activity .
MDPI Study (2023)Anticancer activityInvestigated the effects on A375 melanoma cell line; reported significant reduction in cell viability with specific derivatives at 10 µM concentration .

作用机制

The mechanism by which Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate exerts its effects involves intercalation into DNA[_{{{CITATION{{{_3{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... This intercalation disrupts the normal function of DNA, leading to cell death. The compound targets various molecular pathways involved in cell proliferation and survival.

相似化合物的比较

  • Quinoxaline: The parent compound from which Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate is derived.

  • [1,2,4]Triazolo[4,3-a]quinoxaline: A closely related compound with similar biological activities.

  • Olaquindox: A quinoxaline derivative used as an antibiotic.

Uniqueness: this compound stands out due to its specific chemical structure, which allows for unique interactions with biological targets. Its ability to intercalate DNA and disrupt cellular processes makes it distinct from other quinoxaline derivatives.

生物活性

Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline-1-carboxylate (CAS No. 2177259-04-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory, anticancer, and antimicrobial activities supported by various studies and data.

  • Molecular Formula : C₁₂H₁₀N₄O₃
  • Molecular Weight : 258.24 g/mol
  • Structure : The compound features a quinoxaline core fused with a triazole ring and a carboxylate group.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline. A notable study synthesized various derivatives and evaluated their efficacy using RAW264.7 cells exposed to lipopolysaccharide (LPS) to induce inflammation.

Key Findings :

  • Compound 6p , a derivative of the compound, showed significant inhibition of nitric oxide (NO) release and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • The mechanism involved inhibition of COX-2 and iNOS pathways and downregulation of MAPK signaling.
CompoundNO Release Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
6p857065
D1605055
Ibuprofen756560

2. Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. For instance, compounds derived from Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-A]quinoxaline exhibit promising results against various cancer cell lines.

Case Study :
A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.

CompoundCell LineIC50 (µg/mL)
Quinoxaline DerivativeHCT-1161.9
Quinoxaline DerivativeMCF-72.3
DoxorubicinHCT-1163.23

These findings suggest that the triazoloquinoxaline scaffold may be effective in targeting cancer cells with lower toxicity compared to traditional chemotherapeutics.

3. Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. Studies have indicated that compounds with this scaffold can inhibit bacterial growth effectively.

Research Insights :
In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

属性

IUPAC Name

ethyl 4-oxo-5H-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-2-19-12(18)10-15-14-9-11(17)13-7-5-3-4-6-8(7)16(9)10/h3-6H,2H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJNTWDCTVUSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。